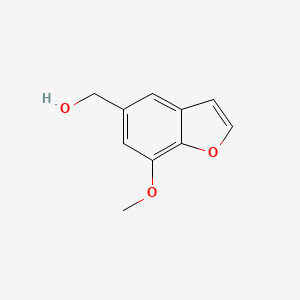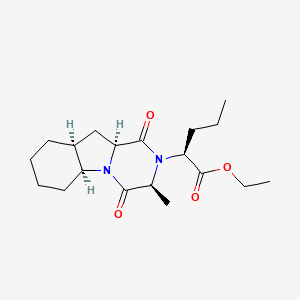
Captan-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Captan-d6 is the deuterium-labeled version of Captan . Captan is a common agricultural fungicide used to control various types of fungi including Botrytis, Fusarium, Fusicoccum, and Pythium . It enhances denitrifying and total culturable bacteria .
Synthesis Analysis
This compound is used as an internal standard for the quantification of captan . It is used in LC-MS/MS methods featuring a dual electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources .Molecular Structure Analysis
The molecular formula of this compound is C9H2Cl3D6NO2S . The formal name is 2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6 .Chemical Reactions Analysis
Thermally labile pesticides like Captan are prone to thermal degradation during sample introduction into a gas chromatograph (GC) to tetrahydrophthalimide (THPI), 4,4′-dichlorobenzophenone (DCBP), and phthalimide (PI), mainly produced in the glass liner of the injector .Physical And Chemical Properties Analysis
This compound is a colorless crystal with a melting point of 171-174 °C . It has a vapor pressure of 1 x 10-5 Pascal and an octanol/water partition coefficient (Pow) of 610 ± 90 at 25 °C . It is slightly soluble in water, chloroform, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación
Patrón Interno para Cuantificación
Captan-d6 se utiliza como patrón interno para la cuantificación de captan . Esto se realiza mediante cromatografía de gases (GC) o cromatografía líquida (LC) acoplada a espectrometría de masas (MS) .
Investigación de Fungicidas
This compound es un fungicida triclorometilsulfenilo . Se utiliza en la investigación para comprender los efectos y mecanismos de los fungicidas. Por ejemplo, se sabe que se degrada en tiofosgeno, un compuesto altamente reactivo que reacciona con proteínas de tiol y no de tiol, en las células .
Estudios de Daño y Reparación del ADN
This compound se utiliza en el área de investigación de daño y reparación del ADN . Puede ayudar a comprender cómo se produce el daño del ADN y cómo se repara en las células.
Investigación de Endocrinología y Metabolismo
This compound también se utiliza en el área de investigación de Endocrinología y Metabolismo . Puede ayudar a estudiar los efectos de los productos químicos en el sistema endocrino y el metabolismo.
Investigación de Biología Reproductiva
En el campo de la Biología Reproductiva, this compound se utiliza para estudiar sus efectos en los sistemas reproductivos . Por ejemplo, se ha descubierto que induce aberraciones cromosómicas en espermatocitos y anormalidades en la cabeza de los espermatozoides en ratones .
Investigación de Toxicología y Metabolismo Xenobiótico
This compound se utiliza en la investigación de Toxicología y Metabolismo Xenobiótico . Ayuda a comprender cómo se metabolizan las toxinas y las sustancias extrañas en el cuerpo.
Investigación de Toxicología Ambiental
En la investigación de Toxicología Ambiental, this compound se utiliza para estudiar sus efectos en el medio ambiente
Mecanismo De Acción
Target of Action
Captan-d6 is a derivative of Captan, a widely used fungicide . The primary targets of this compound are thiol and non-thiol proteins within cells . These proteins play crucial roles in various cellular functions, including enzymatic activity and cellular respiration .
Mode of Action
This compound, like Captan, is a non-specific thiol reactant . It works by inhibiting the respiration of numerous species of fungi and bacteria . The compound degrades into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins in cells . This interaction disrupts the normal function of these proteins, leading to changes in cellular activity .
Biochemical Pathways
It is known that the compound’s reaction with thiol groups can lead to a reduction in overall enzymatic activity and respiration . This can cause significant changes in cellular metabolism and growth .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these solvents. The use of deuterium in this compound could potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The action of this compound leads to a reduction in the radial growth of certain fungi and a depletion of starch in cells . In higher concentrations, it can cause chromosomal aberrations and increase the number of micronuclei in cells . These effects indicate that this compound can have significant molecular and cellular impacts.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVMCZRFWMZSG-TZCZJOIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

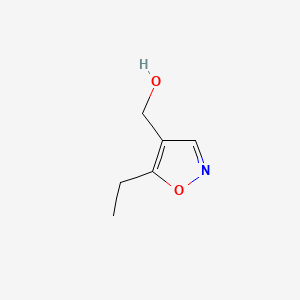
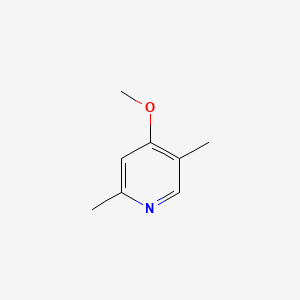
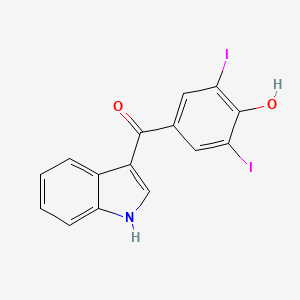
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)
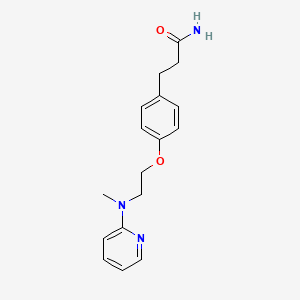

![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)
